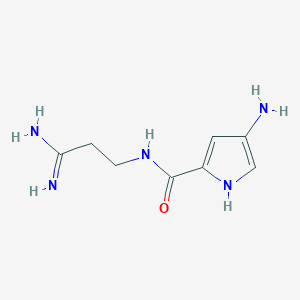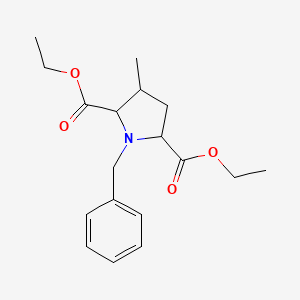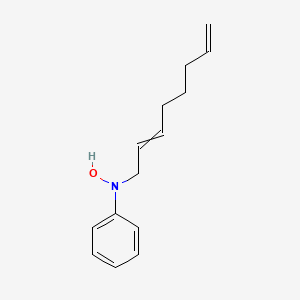
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent attached to the nitrogen atom of the aniline ring. Aniline derivatives are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline typically involves the reaction of aniline with an appropriate octa-2,7-dien-1-yl precursor under specific conditions. One common method is the reaction of aniline with octa-2,7-dien-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxo-N-(octa-2,7-dien-1-yl)aniline.
Reduction: Formation of N-amino-N-(octa-2,7-dien-1-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy group and the aniline ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline: Characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent.
N-Hydroxy-N-(octa-2,7-dien-1-yl)benzamide: Similar structure but with a benzamide group instead of an aniline ring.
N-Hydroxy-N-(octa-2,7-dien-1-yl)phenylamine: Similar structure but with a phenylamine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity, while the octa-2,7-dien-1-yl substituent provides additional steric and electronic effects, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112165-14-7 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
N-octa-2,7-dienyl-N-phenylhydroxylamine |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-5-6-10-13-15(16)14-11-8-7-9-12-14/h2,6-12,16H,1,3-5,13H2 |
Clé InChI |
GERISALHROPPPC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC=CCN(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)
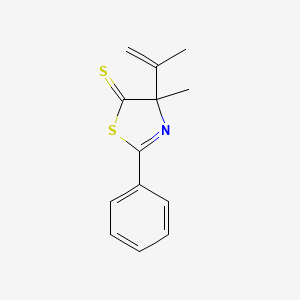
![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
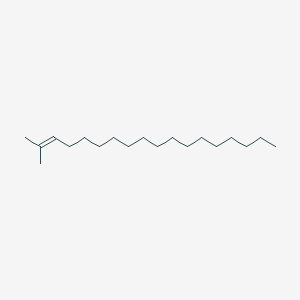
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
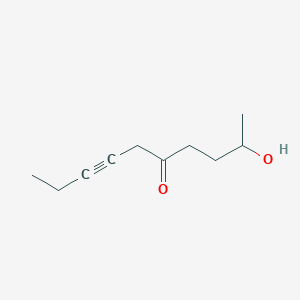
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
